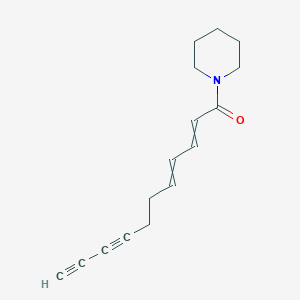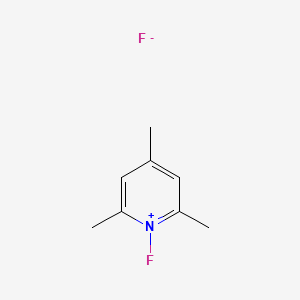
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride is a chemical compound known for its role as an electrophilic fluorinating agent. It is widely used in organic synthesis, particularly in the fluorination of various substrates. The compound is characterized by its pyridinium core substituted with three methyl groups and a fluorine atom, making it a potent source of electrophilic fluorine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride primarily undergoes electrophilic fluorination reactions. It can react with a variety of nucleophilic substrates, including aromatic compounds, alkenes, and heterocycles .
Common Reagents and Conditions: The compound is often used in conjunction with palladium catalysts for selective fluorination reactions. For example, palladium-catalyzed C-H activation and oxidative fluorination are common methods . Other reagents that may be used include N-fluorobenzenesulfonimide and other electrophilic fluorinating agents.
Major Products Formed: The major products formed from reactions involving this compound are typically fluorinated organic compounds. These products can include fluoroazulenes, fluorinated aromatics, and other fluorinated heterocycles .
Applications De Recherche Scientifique
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms . In biology and medicine, fluorinated compounds are often used as imaging agents or in drug development. The compound’s ability to introduce fluorine into organic molecules makes it a valuable tool in these fields .
Mécanisme D'action
The mechanism by which 1-fluoro-2,4,6-trimethylpyridin-1-ium fluoride exerts its effects involves the transfer of the fluorine atom to a nucleophilic substrate. This process is facilitated by the electrophilic nature of the fluorine atom in the compound. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally, the fluorine atom is introduced into the organic molecule, enhancing its chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 1-fluoro-2,4,6-trimethylpyridin-1-ium fluoride include other electrophilic fluorinating agents such as N-fluorobenzenesulfonimide, 1-fluoropyridinium triflate, and 2,6-dichloro-1-fluoropyridinium tetrafluoroborate .
Uniqueness: What sets this compound apart is its high reactivity and selectivity in fluorination reactions. The presence of three methyl groups on the pyridinium ring enhances its stability and reactivity, making it a preferred choice for many synthetic applications .
Propriétés
Numéro CAS |
112290-10-5 |
|---|---|
Formule moléculaire |
C8H11F2N |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-fluoro-2,4,6-trimethylpyridin-1-ium;fluoride |
InChI |
InChI=1S/C8H11FN.FH/c1-6-4-7(2)10(9)8(3)5-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JFUKDQISVXMNRI-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+](C(=C1)C)F)C.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
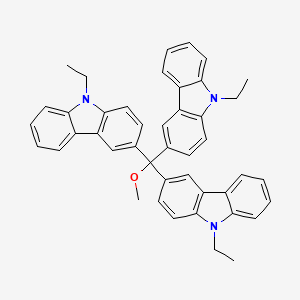

![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)
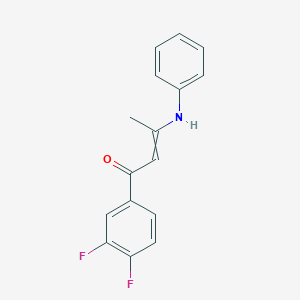

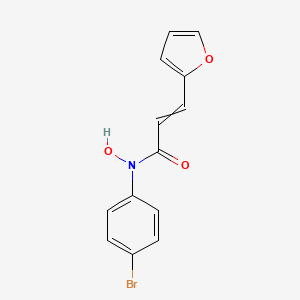

![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)
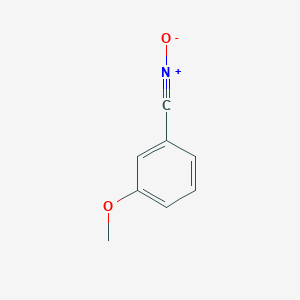
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
